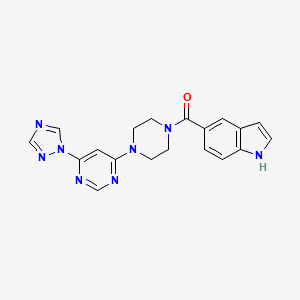

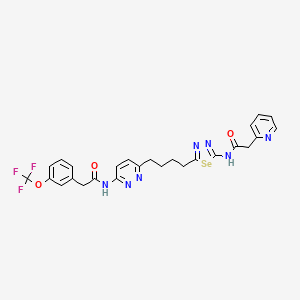

![molecular formula C19H19N3O4S B2592197 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-71-1](/img/structure/B2592197.png)

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Researchers have designed and synthesized this compound as part of their search for novel anti-mycobacterial agents . They employed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and synthesized several analogues. These analogues combine imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide moieties with piperazine and various 1,2,3 triazoles .

Molecular Structure Analysis

The molecular structure of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves intricate interactions between its functional groups. Detailed characterization using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis has been performed .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Thiazole derivatives are known for their antimicrobial properties . The presence of the thiazole ring in this compound suggests it could be effective against a range of microbial pathogens. It could potentially be developed into new antimicrobial agents to combat resistant strains of bacteria.

Antitumor and Cytotoxic Activities

Compounds with a thiazole core have shown promise in antitumor and cytotoxic applications . This compound could be explored for its efficacy in cancer treatment, possibly offering a new avenue for chemotherapy drugs with reduced side effects.

Antidiabetic Potential

Benzodioxol derivatives have been investigated for their antidiabetic properties . This compound could be studied for its ability to inhibit enzymes like α-amylase, which plays a role in diabetes management by controlling blood sugar levels.

Neuroprotective Effects

The structural similarity to known neuroprotective compounds suggests that this compound could have applications in protecting neuronal health . It might be useful in the treatment of neurodegenerative diseases or in reducing neurological damage after acute injuries.

Analgesic Properties

Thiazole derivatives can exhibit significant analgesic activities . This compound could be researched for its pain-relieving properties, potentially leading to the development of new pain management medications.

Antiviral and Anti-HIV Activity

Given the biological activities of similar thiazole and benzodioxol compounds, there is potential for this compound to be used in antiviral treatments, including against HIV . Its efficacy in this area would need to be thoroughly researched.

Wirkmechanismus

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide likely exerts its antimycobacterial activity through specific interactions with cellular targets. Molecular docking and dynamics studies have been conducted to understand its binding pattern and stability against the selected target, which is the pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-17(10-4-7-13-14(8-10)26-9-25-13)22-19-21-16-12(2-1-3-15(16)27-19)18(24)20-11-5-6-11/h4,7-8,11-12H,1-3,5-6,9H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJAQRNMMYHBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B2592116.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592120.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2592127.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2592133.png)

![2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2592135.png)

![N-isopropyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592136.png)

![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)